molecular formula C18H16 B12672848 Benz(a)anthracene, 1,2,3,4-tetrahydro- CAS No. 4483-98-1

Benz(a)anthracene, 1,2,3,4-tetrahydro-

Cat. No.: B12672848
CAS No.: 4483-98-1
M. Wt: 232.3 g/mol
InChI Key: GONNZDVAFLXPCZ-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 1,2,3,4-tetrahydro- is a partially hydrogenated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings. The tetrahydro modification reduces aromaticity in the 1,2,3,4 positions, altering its chemical reactivity and biological activity compared to the parent compound. Benz[a]anthracene itself is a known environmental carcinogen found in coal tar, vehicle exhaust, and smoked foods . The tetrahydro form is primarily studied in research contexts, particularly in understanding PAH metabolism and diol epoxide formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene, 1,2,3,4-tetrahydro- typically involves the hydrogenation of benz(a)anthracene. This process can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 2\text{H}2 \rightarrow \text{C}{18}\text{H}_{14} ]

Industrial Production Methods

Industrial production of Benz(a)anthracene, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves continuous flow reactors where benz(a)anthracene is hydrogenated in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Benz(a)anthracene, 1,2,3,4-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its role in the development of certain pharmaceuticals and its potential carcinogenic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benz(a)anthracene, 1,2,3,4-tetrahydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, forming reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight Key Features
Benz(a)anthracene, 1,2,3,4-tetrahydro- N/A C₁₈H₁₆ 232.32 g/mol Partially hydrogenated; reduced bay-region reactivity compared to parent PAH .
Benzo[k]benz[a]anthracene,1,2,3,4-tetrahydro- 153-39-9 C₂₂H₁₈ 282.38 g/mol Additional fused benzene ring; higher hydrophobicity (XLogP3: 7) .
Dibenz[a,h]anthracene,1,2,3,4-tetrahydro- 16310-68-2 C₂₂H₁₈ 282.38 g/mol Extended conjugation; distinct diol epoxide formation pathways .
Benz[a]anthracene-1,2-diol,1,2,3,4-tetrahydro- 19598-07-3 C₂₀H₁₈O₂ 290.36 g/mol Diol derivative; increased polarity due to hydroxyl groups .

Key Observations :

  • Ring Fusion : Compounds like benzo[k]benz[a]anthracene exhibit enhanced hydrophobicity and altered metabolic activation due to additional fused rings .

Metabolic and Toxicological Profiles

Table 2: Metabolic Pathways and Carcinogenicity

Compound Name Metabolic Activation Pathway Carcinogenic Potency (Relative to Parent PAH) Key Adducts/Derivatives
Benz(a)anthracene, 1,2,3,4-tetrahydro- Forms diol epoxides at 3,4 or 8,9 positions Moderate Anti-3,4-diol-1,2-epoxide-DNA adducts .
Benz[a]anthracene Generates bay-region diol epoxides (3,4-diol-1,2-epoxide) High (IARC Group 2A) Bay-region epoxides bind to deoxyguanosine .
7,12-Dimethylbenz[a]anthracene (DMBA) Rapid metabolic activation to diol epoxides Extremely High Covalent DNA adducts in skin and liver .

Key Observations :

  • Bay Region Theory: Benz[a]anthracene’s 3,4-diol-1,2-epoxide is a major carcinogen due to its bay-region geometry, which stabilizes reactive intermediates . The tetrahydro derivative’s reduced bay-region reactivity lowers its carcinogenicity .
  • DMBA Comparison: 7,12-Dimethylbenz[a]anthracene (CAS 57-97-6) is ~10x more carcinogenic due to methyl groups enhancing metabolic activation .

Physical and Chemical Properties

Table 3: Physicochemical Data

Property Benz(a)anthracene,1,2,3,4-tetrahydro- Benz[a]anthracene Benzo[k]benz[a]anthracene,1,2,3,4-tetrahydro-
Boiling Point (°C) ~300 (estimated) 435 359.99 (estimated)
LogP (XLogP3) 5.2 (estimated) 6.24 7.0
Hydrogen Bond Acceptors 0 0 0
Topological Polar Surface Area 0 Ų 0 Ų 0 Ų

Key Observations :

  • Hydrophobicity : Tetrahydro derivatives generally exhibit lower LogP values than fully aromatic PAHs but remain highly lipid-soluble .
  • Reactivity: The absence of hydrogen bond donors/acceptors limits solubility in polar solvents, consistent with PAH behavior .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benz(a)anthracene derivatives in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use Class I, Type B biological safety hoods for mixing or preparing derivatives to minimize airborne exposure .
  • PPE: Wear nitrile gloves, lab coats, and eye protection. Respiratory protection (e.g., NIOSH-approved N95 respirators) is required if airborne concentrations exceed 0.1 mg/m³ .
  • Storage: Store in tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., peroxides, chlorates) .
  • Decontamination: Use HEPA-filter vacuums or wet methods for cleanup; dry sweeping is prohibited .

Q. What analytical techniques are standard for detecting Benz(a)anthracene in environmental samples?

Methodological Answer:

  • Gas Chromatography (GC): Use DB-5 or SE-52 capillary columns with temperature ramps (e.g., 60°C to 280°C) and He carrier gas for separation. Kovats retention indices aid identification .
  • LC-LC-GC-MS/MS: Two-dimensional liquid chromatography coupled with tandem mass spectrometry improves sensitivity for trace PAH detection in complex matrices (e.g., soil, food) .
  • Fluorescence Detection: Leverage the compound’s extended conjugated system for quantification in organic solvents .

Q. How is Benz(a)anthracene typically synthesized and purified for research use?

Methodological Answer:

  • Synthesis: Derived via Friedel-Crafts alkylation or Diels-Alder reactions using anthracene precursors. Tetrahydro derivatives (e.g., 1,2,3,4-tetrahydro-) are synthesized via catalytic hydrogenation .
  • Purification: Recrystallization in cyclohexane or dichloromethane, followed by vacuum sublimation to achieve >99% purity .

Advanced Research Questions

Q. How do the mutagenic activities of diol epoxide derivatives compare, and what methodological considerations are critical in such studies?

Methodological Answer:

  • Experimental Design: Use Salmonella typhimurium TA100 and Chinese hamster V79 cells to compare mutagenicity. The 1,2-epoxide of trans-3,4-dihydrodiol is 15–35× more mutagenic in bacteria and 65–125× in mammalian cells than 8,9- or 10,11-diol epoxides .
  • Stability Considerations: Account for rapid aqueous degradation of reactive epoxides (e.g., 1,2-epoxy-tetrahydro derivatives) by conducting assays under controlled pH and temperature .
  • Data Interpretation: Use metabolic activation systems (e.g., rat liver S9 fraction) to simulate in vivo conditions, as diol epoxides resist epoxide hydrolase action .

Q. What experimental models assess pulmonary toxicity, and how is variability in dose-response data addressed?

Methodological Answer:

  • In Vivo Models: Administer doses (e.g., 0.5–2.0 mg/kg) to Rattus norvegicus via intraperitoneal injection. Monitor weight loss, hematologic parameters (e.g., hemoglobin), and carcinoembryonic antigen (CEA) levels as toxicity markers .
  • Dose-Response Analysis: Use linear regression to correlate CEA elevation with dose (e.g., R² >0.85 in controlled studies). Address variability via repeated measures ANOVA and post hoc tests (e.g., Tukey’s HSD) .
  • Confounding Factors: Control for feed conversion rates and co-exposure to co-carcinogens (e.g., dodecane in solvent systems) .

Q. How can contradictions in carcinogenicity data across studies be resolved?

Methodological Answer:

  • Systematic Review: Compare study designs (e.g., exposure routes, species). For example, subcutaneous injections in mice show higher tumor yields than topical applications due to systemic distribution .
  • Meta-Analysis: Pool data from IARC evaluations (Group 2A) and EPA assessments (B2 classification). Weight studies by sample size and metabolic activation methods .
  • Mechanistic Clarification: Use in vitro DNA adduct quantification (e.g., ³²P-postlabeling) to resolve discrepancies between in vivo carcinogenicity and negative in vitro mutagenicity results .

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[a]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,6-7,9-12H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONNZDVAFLXPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196316
Record name Benz(a)anthracene, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4483-98-1
Record name Benz(a)anthracene, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004483981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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